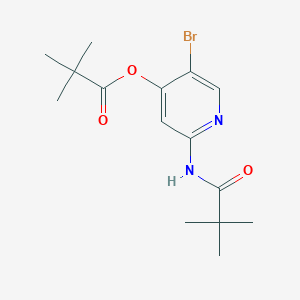
5-Bromo-2-pivalamidopyridin-4-yl pivalate
Overview
Description
5-Bromo-2-pivalamidopyridin-4-yl pivalate is an organic compound with the empirical formula C15H21BrN2O3 . It has a molecular weight of 357.24 and is typically found in solid form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string of the compound isCC(C)(C)C(=O)Nc1cc(OC(=O)C(C)(C)C)c(Br)cn1 . This notation provides a way to represent the structure of the compound in a textual format. Physical And Chemical Properties Analysis
5-Bromo-2-pivalamidopyridin-4-yl pivalate is a solid compound . The compound has a molecular weight of 357.24 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Intermediates : Compounds containing bromo and pivaloyl groups have been key intermediates in the synthesis of complex molecules. For instance, 2,4-diamino-5,10-dideaza antifolates, synthesized using bromo and pivaloylation steps, were explored for their potential as inhibitors of dihydrofolate reductase, highlighting their importance in medicinal chemistry research (Gangjee, Devraj, & Lin, 1991).
Cross-Coupling Reactions : Bromo and pyridine derivatives are crucial substrates for cross-coupling reactions, a cornerstone of modern synthetic chemistry. An example includes the synthesis of 2′-halogeno-1′,2′-unsaturated uridine derivatives through syn-elimination of pivalic acid, showcasing the versatility of such compounds in nucleoside chemistry (Haraguchi et al., 2020).
Catalysis
- Palladium-Catalyzed Arylation : Pivalic acid has been incorporated as a proton shuttle and a key element in catalyst design for the palladium-catalyzed arylation of benzene, indicating the potential of pivalate-related compounds in facilitating novel catalytic processes (Lafrance & Fagnou, 2006).
Biochemical and Biological Research
DNA Replication and Repair Studies : Bromodeoxyuridine (BrdU), a compound related to bromo and pyridine functionalities, has been extensively used to mark DNA replication in cells, allowing researchers to study cell proliferation, DNA repair, and cell cycle dynamics (Gratzner, 1982).
Coordination Polymers and Material Science : Trigonal trinuclear Fe2Ni-pivalate blocks, linked with polypyridine spacers, have formed coordination polymers with diverse topologies, demonstrating the potential of pivalate and pyridine derivatives in creating materials with novel sorption and catalytic properties (Sotnik et al., 2015).
Safety and Hazards
properties
IUPAC Name |
[5-bromo-2-(2,2-dimethylpropanoylamino)pyridin-4-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-14(2,3)12(19)18-11-7-10(9(16)8-17-11)21-13(20)15(4,5)6/h7-8H,1-6H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYFBLVXTCRMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1)OC(=O)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138096 | |
| Record name | 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pivalamidopyridin-4-yl pivalate | |
CAS RN |
1228666-33-8 | |
| Record name | 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)
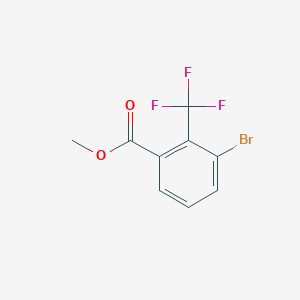
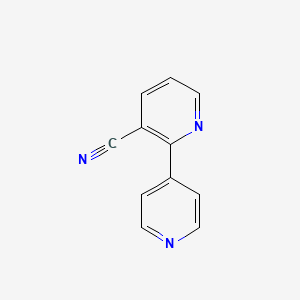
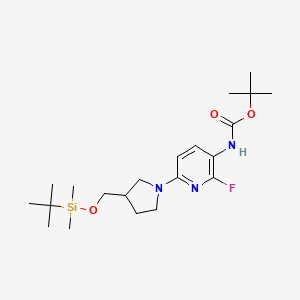
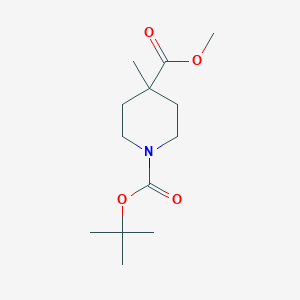
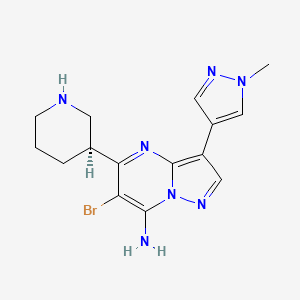

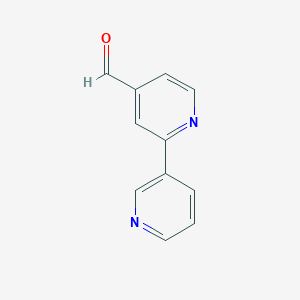
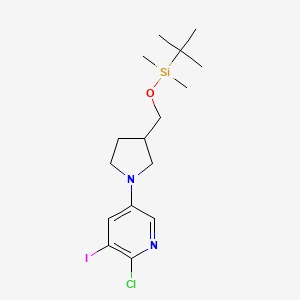



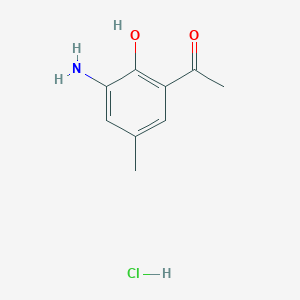
![3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521417.png)